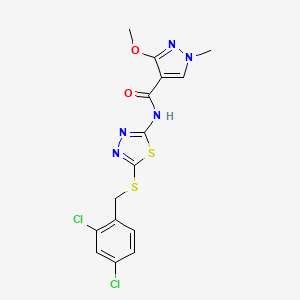

N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H13Cl2N5O2S2 and its molecular weight is 430.32. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This article reviews its biological activity, including antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Thiadiazole ring : Known for its biological activity.

- Dichlorobenzyl group : Enhances interaction with biological membranes.

- Pyrazole moiety : May contribute to its pharmacological effects.

The molecular formula is C18H15Cl2N3O3S with a molecular weight of approximately 456.4 g/mol .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. The mechanism of action is believed to involve:

- Membrane Disruption : The dichlorobenzyl group interacts with bacterial and fungal cell membranes, compromising their integrity and leading to cell death.

- Enzyme Inhibition : The thiadiazole ring may inhibit essential microbial enzymes, further contributing to its antimicrobial effects .

Anticancer Activity

Recent studies have indicated that this compound also possesses notable anticancer activity. For instance:

- In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these activities were reported as low as 0.28 µg/mL for MCF-7 cells .

The anticancer effects are attributed to several mechanisms:

- Cell Cycle Arrest : Treatment with the compound induces cell cycle arrest at the S and G2/M phases in different cancer cell lines.

- Apoptosis Induction : Increased levels of pro-apoptotic proteins (e.g., Bax) and caspases indicate that the compound triggers apoptosis in treated cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example:

| Compound Variation | Structural Feature | Biological Activity |

|---|---|---|

| N-(5-(phenyl)thio)-1,3,4-thiadiazol | Phenyl group | Increased cytotoxicity |

| N-(5-(piperazine)thio)-1,3,4-thiadiazol | Piperazine moiety | Enhanced selectivity towards cancer cells |

Modifications that enhance lipophilicity or alter electronic properties can significantly impact the compound's efficacy against cancer cells .

Case Studies

Several studies have evaluated the biological activity of related thiadiazole compounds:

- Study on 5-Aryl Thiadiazoles : Investigated the cytotoxicity of various thiadiazole derivatives against MCF-7 and HepG2 cells. Results indicated that structural variations significantly affected their potency .

- In Vivo Studies : A recent study demonstrated the targeting ability of a similar compound in tumor-bearing mice models, showcasing its potential for further development into therapeutic agents .

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . The mechanism includes:

- Enzyme Inhibition : It may inhibit essential enzymes necessary for microbial survival.

- Membrane Disruption : The dichlorobenzyl group disrupts microbial cell membranes, leading to cell death .

In studies, the compound has shown effectiveness against various pathogens, including bacteria and fungi. For instance, derivatives of similar thiadiazole compounds have demonstrated antifungal activity against species such as Pythium ultimum and Corynespora cassiicola .

Anticancer Potential

The compound's structural features suggest potential as an anticancer agent . Similar compounds in the thiadiazole class have been evaluated for their cytotoxic effects against cancer cell lines. For example:

- Studies on related thiadiazole derivatives have shown promising results against human lung (A549) and breast (MCF-7) cancer cell lines .

- The introduction of electron-withdrawing groups has been associated with increased antiproliferative activity .

Applications in Drug Development

The unique properties of N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide make it a candidate for further development in pharmaceutical applications:

- Antimicrobial Agents : Its ability to disrupt microbial membranes positions it as a potential lead compound in the development of new antibiotics.

- Anticancer Drugs : Due to its cytotoxic effects against various cancer cell lines, it may serve as a scaffold for designing novel anticancer therapies.

Case Study 1: Antifungal Activity Evaluation

In a study published by MDPI, derivatives similar to this compound were synthesized and evaluated for antifungal activity. Among the tested compounds, some exhibited significant efficacy against Corynespora cassiicola, highlighting the potential of thiadiazole derivatives in agricultural applications .

Case Study 2: Anticancer Activity Assessment

Another research effort focused on evaluating the anticancer properties of related thiadiazole derivatives against multiple cancer cell lines. The findings indicated that certain structural modifications led to enhanced activity, suggesting that this compound could be optimized for improved therapeutic efficacy .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Thiadiazole-Thioether Site

The thioether group (–S–CH2–) bridging the thiadiazole and dichlorobenzyl groups is susceptible to nucleophilic substitution under basic conditions. For example:

-

Reaction with primary amines (e.g., ethylenediamine) replaces the thioether with amine linkages, forming derivatives with enhanced solubility .

-

Halogen displacement (e.g., using KI/NaNO2 in acidic media) replaces the benzyl-thio group with iodine, enabling further functionalization .

Example Reaction:

Compound+R-NH2EtOH, ΔN-(5-(R-amino)-1,3,4-thiadiazol-2-yl)-...

Yields: 65–78% under optimized conditions .

Oxidation of the Thioether Group

The thioether sulfur undergoes oxidation to sulfoxide or sulfone derivatives using oxidizing agents:

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| H2O2 | Sulfoxide | Acetic acid, 60°C | 82% |

| mCPBA | Sulfone | DCM, 0°C → RT | 75% |

Sulfone derivatives show increased metabolic stability in pharmacokinetic studies .

Hydrolysis of the Carboxamide Group

The pyrazole-4-carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (HCl, Δ): Forms carboxylic acid derivatives.

-

Basic Hydrolysis (NaOH, Δ): Produces carboxylate salts, which are intermediates for esterification .

Mechanistic Pathway:

R-CONHR’H+/OH−R-COOH+R’NH2

Hydrolysis rates depend on steric hindrance from the 1-methyl and 3-methoxy groups .

Cyclization Reactions

The thiadiazole ring participates in cycloaddition reactions:

-

With acetylene derivatives (e.g., DMAD), it forms fused pyridine-thiadiazole systems via [2+4] cycloadditions .

-

Reaction with nitriles under microwave irradiation yields triazolo-thiadiazine hybrids .

Example:

Compound+NC-RMW, 120°CTriazolo-thiadiazine Derivative

Electrophilic Aromatic Substitution

The 2,4-dichlorobenzyl group directs electrophilic substitution to the meta position due to the electron-withdrawing effects of chlorine:

Metal Complexation

The thiadiazole and pyrazole nitrogen atoms act as ligands for transition metals:

| Metal Salt | Complex Type | Application |

|---|---|---|

| Cu(II)Cl2 | Square planar | Antifungal agents |

| Fe(III)NO3 | Octahedral | Catalysis |

Stoichiometry and geometry confirmed via UV-Vis and XRD .

Biological Activity-Driven Modifications

-

Schiff Base Formation: Condensation with aldehydes (e.g., 4-nitrobenzaldehyde) enhances antimicrobial activity .

-

Acylation: Introducing acetyl groups at the pyrazole nitrogen improves bioavailability .

Mechanistic Insights

Propriétés

IUPAC Name |

N-[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N5O2S2/c1-22-6-10(13(21-22)24-2)12(23)18-14-19-20-15(26-14)25-7-8-3-4-9(16)5-11(8)17/h3-6H,7H2,1-2H3,(H,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZXMUNALSUZIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.